molecular formula C12H1Cl7O B196246 1,2,3,4,7,8,9-Heptachlorodibenzofuran CAS No. 55673-89-7

1,2,3,4,7,8,9-Heptachlorodibenzofuran

Cat. No. B196246
CAS RN: 55673-89-7
M. Wt: 409.3 g/mol
InChI Key: VEZCTZWLJYWARH-UHFFFAOYSA-N
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Description

1,2,3,4,7,8,9-Heptachlorodibenzofuran is a polychlorinated dibenzofuran (PCDF) that contains seven chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It has an average mass of 409.307 Da and a monoisotopic mass of 405.784698 Da .


Molecular Structure Analysis

The molecular formula of 1,2,3,4,7,8,9-Heptachlorodibenzofuran is C12HCl7O . The canonical SMILES representation is ClC1=C(Cl)C(Cl)=C2C3=C(C=C(C(Cl)=C3Cl)Cl)OC2=C1Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4,7,8,9-Heptachlorodibenzofuran include a molecular weight of 409.307 and a monoisotopic mass of 405.784698 Da .

Scientific Research Applications

  • Immunotoxicity and Enzyme Induction : One study investigated the effects of 1,2,3,4,7,8,9-Heptachlorodibenzofuran on the immune system and enzyme activities in mice. The compound was found to affect the splenic plaque-forming cell response and induce hepatic microsomal aryl hydrocarbon hydroxylase and ethoxyresorufin-O-deethylase activities, indicating its potent immunotoxicity and influence on liver enzymes (Dickerson, Howie, Davis, & Safe, 1990).

  • Aqueous Solubilities : Another study reported on the aqueous solubilities of various polychlorinated dibenzofurans, including 1,2,3,4,7,8,9-Heptachlorodibenzofuran. It was found that the solubility decreases significantly with each additional chlorine atom in the structure, which is important for understanding the environmental behavior of these compounds (Friesen, Vilk, & Muir, 1990).

  • Leukocyte Telomere Length Association : Research has shown that exposure to polychlorinated biphenyls and polychlorinated dibenzofurans, including 1,2,3,4,6,7,8-heptachlorodibenzofuran, is associated with longer leukocyte telomere lengths in adults. This finding suggests a potential role of these compounds in cellular aging and carcinogenesis (Scinicariello & Buser, 2015).

  • Antiestrogenic Effects in Cancer Cell Lines : A study on 6-Methyl-1,3,8-trichlorodibenzofuran, a relative of 1,2,3,4,7,8,9-Heptachlorodibenzofuran, revealed its antiestrogenic effects in human and rodent cancer cell lines. It suggests that similar compounds might influence estrogen receptor pathways, which is crucial for understanding their impact on hormone-sensitive cancers (Zacharewski, Harris, Biegel, Morrison, Merchant, & Safe, 1992).

  • Metabolism and Biliary Excretion in Rats : Research into the metabolism of related compounds, like 2,3,7,8-tetrachlorodibenzofuran, in rats shows how these compounds are metabolized and excreted, primarily through biliary routes. This information is vital for understanding the pharmacokinetics of heptachlorodibenzofurans in biological systems (Burka, McGown, & Tomer, 1990).

properties

IUPAC Name

1,2,3,4,7,8,9-heptachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HCl7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZCTZWLJYWARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HCl7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052216
Record name 1,2,3,4,7,8,9-Heptachlorodibenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,7,8,9-Heptachlorodibenzofuran

CAS RN

55673-89-7
Record name 1,2,3,4,7,8,9-Heptachlorodibenzofuran
Source CAS Common Chemistry
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Record name 1,2,3,4,7,8,9-Heptachlorodibenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,7,8,9-Heptachlorodibenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,7,8,9-Heptachlorodibenzofuran
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Record name 1,2,3,4,7,8,9-HEPTACHLORODIBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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